1-Methyl-4-[4-(phenylsulfonyl)-2-(2-thienyl)-1,3-oxazol-5-yl]piperazine

Catalog No.
S3250882
CAS No.
627833-14-1
M.F
C18H19N3O3S2
M. Wt
389.49
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyl-4-[4-(phenylsulfonyl)-2-(2-thienyl)-1,3-o...

CAS Number

627833-14-1

Product Name

1-Methyl-4-[4-(phenylsulfonyl)-2-(2-thienyl)-1,3-oxazol-5-yl]piperazine

IUPAC Name

4-(benzenesulfonyl)-5-(4-methylpiperazin-1-yl)-2-thiophen-2-yl-1,3-oxazole

Molecular Formula

C18H19N3O3S2

Molecular Weight

389.49

InChI

InChI=1S/C18H19N3O3S2/c1-20-9-11-21(12-10-20)18-17(19-16(24-18)15-8-5-13-25-15)26(22,23)14-6-3-2-4-7-14/h2-8,13H,9-12H2,1H3

InChI Key

WGXCCGRRPCONNE-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=CC=C4

solubility

not available

1-Methyl-4-[4-(phenylsulfonyl)-2-(2-thienyl)-1,3-oxazol-5-yl]piperazine is a complex organic compound featuring a piperazine core substituted with various functional groups. The structure includes a methyl group at the nitrogen atom of the piperazine, a phenylsulfonyl group, and a thienyl-substituted oxazole ring. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways.

The chemical reactivity of 1-Methyl-4-[4-(phenylsulfonyl)-2-(2-thienyl)-1,3-oxazol-5-yl]piperazine can involve several types of reactions:

  • Nucleophilic Substitution: The sulfonyl group can undergo nucleophilic attack due to its electrophilic nature.
  • Oxidation-Reduction: The thienyl group may participate in redox reactions, altering its oxidation state.
  • Cyclization Reactions: The oxazole ring can be involved in cyclization reactions under certain conditions, potentially leading to more complex structures.

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Properties: Compounds containing piperazine and oxazole moieties have been reported to possess antimicrobial effects.
  • CNS Activity: Piperazine derivatives are often investigated for their potential neuroactive properties, which may include anxiolytic and antidepressant effects.
  • Anti-inflammatory Effects: Some studies suggest that compounds with sulfonyl groups can exhibit anti-inflammatory activity.

The synthesis of 1-Methyl-4-[4-(phenylsulfonyl)-2-(2-thienyl)-1,3-oxazol-5-yl]piperazine typically involves multi-step organic synthesis techniques:

  • Formation of the Oxazole Ring: This can be achieved through condensation reactions involving thienyl and appropriate carbonyl compounds.
  • Sulfonation: The introduction of the phenylsulfonyl group may involve sulfonation reactions using sulfur trioxide or chlorosulfonic acid.
  • Piperazine Construction: The piperazine ring can be formed through cyclization of an appropriate amine precursor with a dihalide compound.
  • Final Coupling Reaction: The final product is obtained by coupling the synthesized oxazole and piperazine components.

1-Methyl-4-[4-(phenylsulfonyl)-2-(2-thienyl)-1,3-oxazol-5-yl]piperazine has potential applications in various fields:

  • Pharmaceutical Development: As a lead compound for developing drugs targeting neurological disorders or infections.
  • Chemical Probes: Utilized in research to investigate biological pathways due to its unique structural features.

Interaction studies are crucial for understanding how 1-Methyl-4-[4-(phenylsulfonyl)-2-(2-thienyl)-1,3-oxazol-5-yl]piperazine interacts with biological targets:

  • Protein Binding Studies: Investigating how this compound binds to specific proteins can provide insights into its mechanism of action.
  • Receptor Interaction: Studies focusing on how it interacts with neurotransmitter receptors or other cellular targets are essential for evaluating its pharmacological profile.

Several compounds share structural features with 1-Methyl-4-[4-(phenylsulfonyl)-2-(2-thienyl)-1,3-oxazol-5-yl]piperazine. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
1-MethylpiperazinePiperazine coreAnxiolytic effects
PhenylsulfonamideSulfonamide groupAntimicrobial activity
ThienopyridineThienyl groupAntiplatelet activity
Oxazolidinone derivativesOxazole ringAntibiotic properties

Uniqueness

The uniqueness of 1-Methyl-4-[4-(phenylsulfonyl)-2-(2-thienyl)-1,3-oxazol-5-yl]piperazine lies in its combination of a piperazine ring with both a phenylsulfonyl and thienyl-substituted oxazole, which may provide synergistic effects not observed in other compounds. This structural complexity may enhance its selectivity and efficacy as a pharmaceutical agent compared to simpler analogs.

XLogP3

3.1

Dates

Last modified: 08-19-2023

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